1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea, also known as DFP-10917, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and has the potential to become a valuable tool in the fight against cancer.
Scientific Research Applications
Synthesis and Structural Analysis
A study focused on the synthesis, crystal structure, and Density Functional Theory (DFT) study of a new pyrido[2,3-d]pyrimidine compound closely related to the specified chemical, highlighting its molecular structure, solid-state structure via X-ray diffraction, and intermolecular interactions within its crystal structure (Sun et al., 2022).
Inhibition of Translation Initiation
Research on symmetrical N,N'-diarylureas, similar in structure to the specified compound, has identified them as potent activators of eIF2α kinase, demonstrating their potential as anti-cancer agents by inhibiting cancer cell proliferation (Denoyelle et al., 2012).
Metabolism and Pharmacokinetics
Another study delves into the metabolism of TPPU, a potent soluble epoxide hydrolase inhibitor, elucidating its metabolite identification and implications for safety and effectiveness in modulating inflammation and protecting against various conditions (Wan et al., 2019).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives were evaluated for their corrosion inhibition performance on mild steel in acidic solutions, showcasing the potential of urea derivatives in protective coatings and materials science (Mistry et al., 2011).
Antifungal and Antibacterial Activities
Research on N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, related to the chemical structure , has shown promising antibacterial and antifungal activities, indicating the potential for the development of new antimicrobial agents (Sujatha et al., 2019).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-14-4-3-5-15(20)17(14)22-18(25)21-12-7-9-13(10-8-12)23-11-2-1-6-16(23)24/h3-5,7-10H,1-2,6,11H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXXSRCMNOCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(4-(2-oxopiperidin-1-yl)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.